

Aderbasib: Core Compound Information

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Compound Focus: Aderbasib

CAS No.: 791828-58-5

Cat. No.: S547911

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The table below summarizes the fundamental characteristics of **Aderbasib**.

Property	Description
Chemical Names	Aderbasib; INCB007839; INCB7839 [1] [2] [3]
CAS Number	791828-58-5 [1] [4] [3]
Molecular Formula	$C_{21}H_{28}N_4O_5$ [1] [2] [3]
Molecular Weight	416.47 g/mol [1] [3]
Mechanism of Action	Potent, orally active inhibitor of ADAM10 and ADAM17 [1] [2].
Primary Biological Effect	Suppresses tumor cell proliferation by inhibiting the "shedase" activity that releases growth factors and cytokines from the cell surface [2] [3] [5].
Development Status	Investigational; development was halted in 2011 after Phase II trials [2] [3].

Experimental Protocols & Data

For your experimental work, here are detailed methodologies and data from the literature.

In Vitro Antiviral Assay Protocol

This protocol is adapted from studies investigating **Aderbasib**'s effect on pseudotyped virus infection [1] [3].

- **1. Cell Preparation:** Culture PK15 cells (porcine kidney epithelial cell line) using standard conditions.
- **2. Compound Pre-treatment:** Pre-treat cells with **Aderbasib** for 0.5 hours. The tested concentration range was **100-1000 μM** [1] [3].
- **3. Infection:** Introduce the CSFV (Classical Swine Fever Virus) pseudovirus to the pre-treated cells.
- **4. Outcome Measurement:** An antiviral effect was observed at concentrations of **100 μM and 1 mM** [1] [3].

In Vivo Xenograft Study Protocol

This protocol demonstrates the anti-tumor efficacy of **Aderbasib** in a mouse model of pediatric glioblastoma [1] [3].

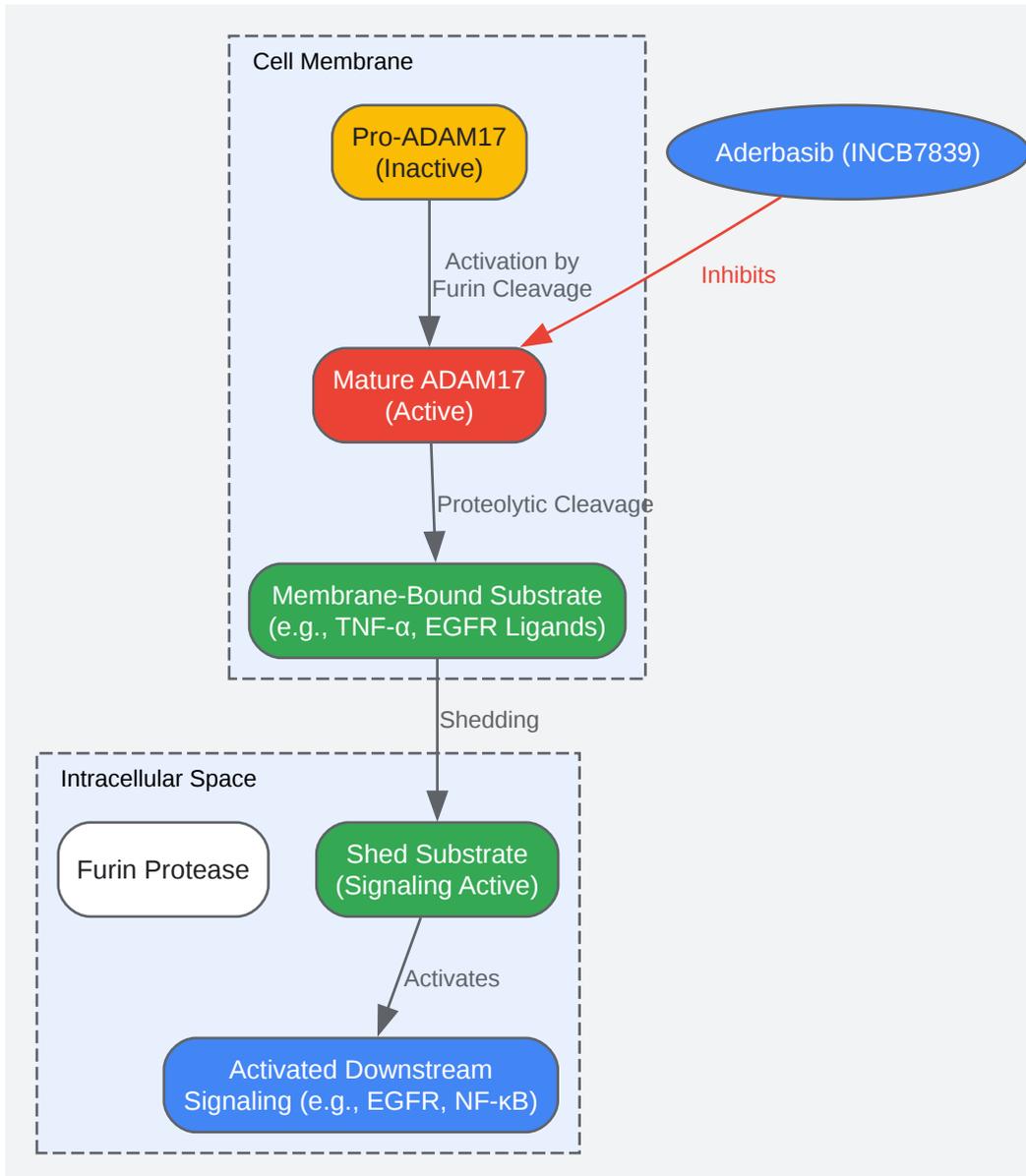
- **1. Animal Model:** Use NOD-scid IL2Rgammanull (NSG) mice implanted with SU-pcGBM2 orthotopic xenografts.
- **2. Dosing Formulation:** Prepare **Aderbasib** in a vehicle solution of **2% DMSO, 2% Tween 80, 48% PEG300, and 48% water** [1].
- **3. Dosage & Route:** Administer **50 mg/kg** via intraperitoneal (IP) injection [1] [3].
- **4. Dosing Schedule:** Treat mice 5 days per week, beginning four weeks after xenograft implantation, for a duration of two weeks [1] [3].
- **5. Result:** The treatment **robustly inhibited glioma growth** in the xenograft models [1].

Key Considerations for Researchers

- **Solubility & Stock Solutions:** **Aderbasib** is highly soluble in DMSO (~100 mg/mL or ~240 mM) [1] [3]. For *in vivo* studies, it can be formulated at concentrations of at least 2.5 mg/mL in various solvent systems as described above [1].
- **Clinical Status:** Be aware that while **Aderbasib** showed promising clinical activity in early trials for HER2-positive breast cancer and was investigated for diffuse large B-cell lymphoma, its clinical development was terminated [2] [3] [5]. This may impact the availability of clinical-grade compounds or further human data.

ADAM17 Signaling Pathway and Inhibitor Mechanism

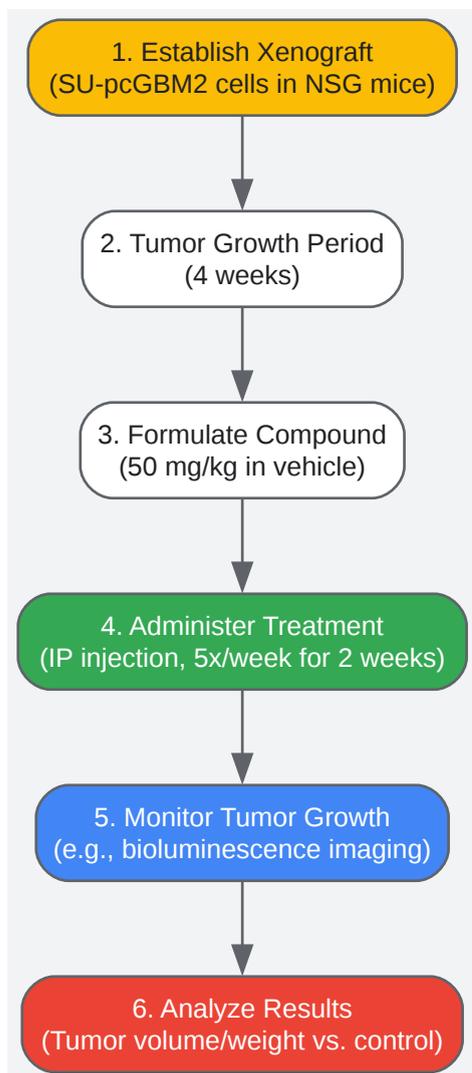
The following diagram illustrates the signaling pathway of ADAM17, **Aderbasib**'s primary target, and how the inhibitor interferes with its function. This underpins the compound's antineoplastic activity.



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Experimental Workflow for In Vivo Efficacy

This workflow outlines the key steps for assessing **Aderbasib**'s efficacy in a xenograft model, as described in the protocols.



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References

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